molecular formula C28H20ClF3N6O2 B8690149 Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-

Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-

Cat. No. B8690149
M. Wt: 564.9 g/mol
InChI Key: YATVYWZOYFMJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]- is a useful research compound. Its molecular formula is C28H20ClF3N6O2 and its molecular weight is 564.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-

Molecular Formula

C28H20ClF3N6O2

Molecular Weight

564.9 g/mol

IUPAC Name

4-[8-(4-chlorophenyl)-3-(methoxymethyl)-5-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]-6-oxo-[1,2,4]triazolo[4,3-b]pyridazin-7-yl]benzonitrile

InChI

InChI=1S/C28H20ClF3N6O2/c1-16-20(9-12-22(34-16)28(30,31)32)14-37-27(39)25(19-5-3-17(13-33)4-6-19)24(18-7-10-21(29)11-8-18)26-36-35-23(15-40-2)38(26)37/h3-12H,14-15H2,1-2H3

InChI Key

YATVYWZOYFMJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CN2C(=O)C(=C(C3=NN=C(N32)COC)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-(4-(4-chlorophenyl)-5-(4-cyanophenyl)-1-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazin-3-yl) -2-methoxyacetohydrazide (780 mg, 1.338 mmol) was dissolved in toluene (25 ml) and was heated at 120° C. for 15 min. After this time, POCl3(5 ml) was added and the reaction was stirred at 120° C. for an additional 2 hr. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The resulting residue was dissolved in EtOAc (50 ml) and washed with saturated NaHCO3(20 ml), water (20 ml) and saturated NaCl (20 ml). The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified using an ISCO automated system (80 g silica gel, 20%-80% EtOAc/Hex) to give the product 4-(8-(4-chlorophenyl)-3-(methoxymethyl)-5-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-5,6-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)benzonitrile (550 mg) as an off-white solid (73% yield). HPLC retention time 3.085 min (Method A); LCMS (M+H)=565.0. 1HNMR (CD3CN, 500 Hz) 7.67(1H, d, J=7.7Hz), 7.63(2H, d, J=8.8 Hz), 7.58(1H, d, J=7.75), 7.35-7.37(6H, m), 5.81(2H, s), 4.40(2H, s), 3.24(3H, s), 2.65(3H, s); 13CNMR (CD3CN, 500 Hz) 160.24, 157.25, 146.50(m), 146.00, 144.71, 139.15, 137.77, 135.93, 134.84, 134.25, 132.92, 132.64, 131.38, 129.26, 122.90(m), 119.25, 112.66, 65.06, 58.28, 50.01, 22.19.
Name
N′-(4-(4-chlorophenyl)-5-(4-cyanophenyl)-1-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazin-3-yl) -2-methoxyacetohydrazide
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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